molecular formula C8H14O B1630252 2-Cyclohexylacetaldehyde CAS No. 5664-21-1

2-Cyclohexylacetaldehyde

Cat. No.: B1630252
CAS No.: 5664-21-1
M. Wt: 126.2 g/mol
InChI Key: JJMDTERTPNYIGZ-UHFFFAOYSA-N
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Description

2-Cyclohexylacetaldehyde is an organic compound with the molecular formula C8H14O . It is a colorless liquid with a distinctive green-floral odor. This compound is primarily used in the fragrance industry due to its pleasant scent, which makes it suitable for various household products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexylacetaldehyde is synthesized through the condensation of butadiene with crotonaldehyde, followed by hydrogenation . The reaction conditions typically involve:

    Condensation: This step is carried out under controlled temperatures and pressures to ensure the efficient formation of the intermediate product.

    Hydrogenation: The intermediate product is then hydrogenated using a suitable catalyst, such as palladium or nickel, under high pressure and temperature to yield cyclohexylacetaldehyde.

Industrial Production Methods: In industrial settings, the production of cyclohexylacetaldehyde follows the same synthetic route but on a larger scale. The process involves:

    Large-scale reactors: These are used to handle the high volumes of reactants and products.

    Continuous monitoring: This ensures the reaction conditions are maintained within the desired range to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylacetaldehyde undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexylacetic acid.

    Reduction: It can be reduced to cyclohexylethanol.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products:

    Oxidation: Cyclohexylacetic acid.

    Reduction: Cyclohexylethanol.

    Substitution: Various cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclohexylacetaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of cyclohexylacetaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are key intermediates in many biochemical reactions. Additionally, its reactivity with nucleophiles makes it a versatile compound in organic synthesis .

Comparison with Similar Compounds

2-Cyclohexylacetaldehyde can be compared with other similar compounds such as:

    Cyclohexanecarboxaldehyde: Similar in structure but differs in the position of the aldehyde group.

    Cyclohexylmethyl ketone: Contains a ketone group instead of an aldehyde.

    Cyclohexylacetic acid: The oxidized form of cyclohexylacetaldehyde.

Uniqueness: this compound’s unique combination of a cyclohexyl ring and an aldehyde group makes it particularly valuable in fragrance applications and as an intermediate in organic synthesis .

Properties

IUPAC Name

2-cyclohexylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMDTERTPNYIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40311703
Record name 2-cyclohexylacetaldehyde
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5664-21-1
Record name 2-Cyclohexylacetaldehyde
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Record name Cyclohexaneacetaldehyde
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Record name 2-cyclohexylacetaldehyde
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Record name 2-cyclohexylacetaldehyde
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Record name 2-Cyclohexylacetaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 60 gm (349 mMol) cyclohexylacetaldehyde dimethyl acetal in tetrahydrofuran (50 ml) and diethyl ether (100 ml) was added 1N hydrochloric acid (200 ml) and the resulting mixture was stirred for 2.5 hours at room temperature. The reaction mixture was then partitioned between diethyl ether and water. The ether layer was then separated, dried over magnesium sulfate and concentrated under reduced pressure to give 58 gm of crude cyclohexylacetaldehyde.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Dimethyl sulfoxide (DMSO) (3.3 ml, 58.5 mmol) was added dropwise at -78° C. to a solution of oxazolyl dichloride (3.6 ml, 46.8 mmol) in methylene chloride and the mixture was stirred for 15 minutes. To the resulting mixture, a solution of 2-cyclohexylethanol (5.5 ml, 39.0 mmol) in methylene chloride was added dropwise and the mixture was stirred at -78° C. for 1 hour. The reaction was stopped by adding triethylamine (20 ml) and water (100 ml). The reaction mixture was extracted 3 times with diethyl ether. The organic layer was washed 3 times each with saturated aqueous solutions of ammonium chloride and NaCl and dried over anhydrous sodium sulfate. After the solvent was distilled off, the obtained oil was applied to a silica gel column (2.5×40 cm) and eluted with a mixed solution (chloroform:methanol=10:1). The desired fractions were collected and the solvents were distilled off to yield cyclohexylacetaldehyde (2.88 g, 58.4%) as an oil. The same procedure as in Example 2-(2) was performed with ethyl isobutyrate (2.14 ml, 17.8 mmol) and the obtained cyclohexylacetaldehyde (2.25 g, 17.8 mmol) to yield a crystal of 4-cyclohexylmethyl-3,3-dimethyl-2-azetidinone (0.46 g, 13.3%).
Quantity
3.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
oxazolyl dichloride
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of 100 g (0.46 moles) of pyridinium chlorochromate and 100 g of celite in 800 ml of methylene chloride was stirred vigorously while 38 g (0.3 moles) of 2-cyclohexylethanol in 200 ml of methylene chloride was added all at once. The reaction turned dark immediately and became mildly exothermic. After 1 hour, 1000 ml of ether was added and the reaction mixture was filtered through a bed of silica gel (ca. 250 g) on a fritted glass disk. The pad was rinsed with an additional liter of ether. The combined filtrates were reduced in volume to approximately 200 ml and the solution was washed with 2×40 ml of 6N HCl, 1×50 ml of saturated sodium bicarbonate, and 1×50 ml of saturated NaCl solution. The organic layer was dried over magnesium sulfate, filtered and evaporated in vacuo to give a light green oil. The residue was distilled in vacuo to afford 21 g (56%) of a colorless oil (bp 74°-76° C. at 23 mm of Hg).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three
Yield
56%

Synthesis routes and methods IV

Procedure details

A solution of methyl cyclohexylacetate (1.56 g, 10 mmol) in 25 mL anhydrous ether was stirred at −78° C. under argon. DIBAL (1M in hexane, 11 mL, 11 mmol) was added dropwise over 45 minutes and the reaction mixture was stirred for an additional 1 hour. A solution of potassium sodium tartrate tetrahydrate (6 g, 12.2 mmol) in 25 mL water was added and the mixture stirred at room temperature overnight. After dilution with ether, the organic layer was washed with 0.5 N HCl, saturated sodium bicarbonate and saturated sodium chloride, dried over sodium sulfate, filtered and concentrated to give cyclohexyl-acetaldehyde (1.17 g, 93%).
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
potassium sodium tartrate tetrahydrate
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexylacetaldehyde
Reactant of Route 2
2-Cyclohexylacetaldehyde
Reactant of Route 3
2-Cyclohexylacetaldehyde
Reactant of Route 4
2-Cyclohexylacetaldehyde
Reactant of Route 5
2-Cyclohexylacetaldehyde
Reactant of Route 6
2-Cyclohexylacetaldehyde

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